![molecular formula C20H24O4 B3935830 1-{2-[4-(2-methoxy-4-methylphenoxy)butoxy]phenyl}ethanone](/img/structure/B3935830.png)
1-{2-[4-(2-methoxy-4-methylphenoxy)butoxy]phenyl}ethanone
Overview
Description
1-{2-[4-(2-methoxy-4-methylphenoxy)butoxy]phenyl}ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as MMB-FUBINACA, and it belongs to the class of synthetic cannabinoids.
Mechanism of Action
The mechanism of action of MMB-FUBINACA is similar to other synthetic cannabinoids. It binds to the CB1 and CB2 receptors and activates them, leading to the release of neurotransmitters and other signaling molecules. This activation can lead to various physiological and biochemical effects, including changes in heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
MMB-FUBINACA has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to induce hypothermia and reduce locomotor activity. These effects are similar to those observed with other synthetic cannabinoids.
Advantages and Limitations for Lab Experiments
The use of MMB-FUBINACA in lab experiments has several advantages, including its high potency and selectivity for the CB1 and CB2 receptors. It can also be easily synthesized in large quantities, making it a cost-effective research tool. However, the use of MMB-FUBINACA in lab experiments also has some limitations. For example, its effects on the human body are not fully understood, and its use in animal studies may not accurately reflect its effects in humans.
Future Directions
There are several future directions for research on MMB-FUBINACA. One area of interest is its potential therapeutic applications, particularly in the treatment of pain and inflammation. Another area of research is the development of new synthetic cannabinoids that are more selective and potent than MMB-FUBINACA. Additionally, more studies are needed to understand the long-term effects of synthetic cannabinoids on the human body and their potential for abuse.
Conclusion:
In conclusion, MMB-FUBINACA is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in various research fields. Its synthesis method has been reported in the literature, and it has been successfully used to produce MMB-FUBINACA in large quantities. This compound has been used to study the effects of synthetic cannabinoids on the CB1 and CB2 receptors and their downstream signaling pathways. It has also been shown to have a range of biochemical and physiological effects. While the use of MMB-FUBINACA in lab experiments has several advantages, there are also some limitations, and more research is needed to fully understand its potential applications and effects on the human body.
Scientific Research Applications
MMB-FUBINACA has been used in various scientific research fields, including pharmacology, toxicology, and forensic science. This compound has been shown to have high affinity and potency for the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the human body. Therefore, MMB-FUBINACA has been used to study the effects of synthetic cannabinoids on these receptors and their downstream signaling pathways.
properties
IUPAC Name |
1-[2-[4-(2-methoxy-4-methylphenoxy)butoxy]phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-15-10-11-19(20(14-15)22-3)24-13-7-6-12-23-18-9-5-4-8-17(18)16(2)21/h4-5,8-11,14H,6-7,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYLJBMVIWANLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2C(=O)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[4-(2-Methoxy-4-methylphenoxy)butoxy]phenyl}ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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